molecular formula C11H20O4 B2637990 (R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid CAS No. 389843-61-2

(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid

Cat. No. B2637990
CAS RN: 389843-61-2
M. Wt: 216.277
InChI Key: QMCJVFYCDSYHGW-MRVPVSSYSA-N
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Description

“®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid” is a chemical compound that is part of the class of compounds known as tert-butyloxycarbonyl-protected amino acids . These compounds are used in organic synthesis due to their multiple reactive groups .


Synthesis Analysis

The synthesis of this compound involves the use of amino acid ionic liquids (AAILs) which are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butoxy group and an isopropyl group. The tert-butoxy group is known for its unique reactivity pattern which is highlighted by its characteristic applications .


Chemical Reactions Analysis

The chemical reactions involving this compound are mediated by potassium tertiary butoxide (KOtBu). KOtBu can be used to perform reactions already known to be carried out using transition metals, but it has advantages in terms of environmental congruence and economic cost .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the tert-butoxy group. This group is known for its unique reactivity pattern which is highlighted by its characteristic applications .

Scientific Research Applications

Chiral Intermediate in Pharmaceutical Synthesis

(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid plays a crucial role as a chiral intermediate in the synthesis of pharmaceutical compounds. A notable example is its use in the synthesis of sitagliptin, a medication for diabetes. The process involves a sequence of steps including methylation, Boc-protection, acylation, reduction, and oxidation, achieving a significant overall yield of about 41% (Zhang Xingxian, 2012).

Synthesis of Dipeptide Isosteres

Another application is in the synthesis of hydroxyethylene dipeptide isosteres, which are crucial in the development of inhibitors for enzymes like renin. These isosteres mimic the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis of the peptidic bond, showcasing the versatility of this compound in medicinal chemistry (S. Thaisrivongs et al., 1987).

Application in Organic Synthesis

This compound is also involved in various organic synthesis processes. For instance, it's used in the preparation of compounds like tert-butylperoxy radical, which is an effective oxidant for phenols and anilines (M. Ratnikov et al., 2011). Additionally, it aids in the synthesis of complex molecules like trachyspic acid, a tumor cell heparanase inhibitor, demonstrating its utility in creating biologically active substances (K. Morokuma et al., 2008).

Enzymatic Reactions

In enzymatic reactions, it's used for the asymmetric reduction of substrates like ethyl 4-chloro-3-oxobutanoate. This demonstrates the compound's utility in biocatalytic processes, which are essential for producing optically active pharmaceuticals (S. Shimizu et al., 1990).

Safety And Hazards

Care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis methodology, its potential applications in organic synthesis, and its environmental and economic benefits .

properties

IUPAC Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-propan-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-7(2)8(10(13)14)6-9(12)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCJVFYCDSYHGW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid

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